molecular formula C10H13ClF3NO B6188108 {[3-methoxy-4-(trifluoromethyl)phenyl]methyl}(methyl)amine hydrochloride CAS No. 2639451-71-9

{[3-methoxy-4-(trifluoromethyl)phenyl]methyl}(methyl)amine hydrochloride

Cat. No. B6188108
CAS RN: 2639451-71-9
M. Wt: 255.7
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

{[3-Methoxy-4-(trifluoromethyl)phenyl]methyl}(methyl)amine hydrochloride, also known as MTFMA hydrochloride, is an organic compound used in scientific research. It belongs to the class of compounds known as arylmethyl amines, and is a derivative of the phenethylamine family. MTFMA hydrochloride has a variety of applications in scientific research and is often used as a tool to study the biochemical and physiological effects of compounds.

Scientific Research Applications

{[3-methoxy-4-(trifluoromethyl)phenyl]methyl}(methyl)amine hydrochloride hydrochloride is used in a variety of scientific research applications. It is often used as a tool to study the biochemical and physiological effects of compounds. It has been used to study the effects of drugs on the nervous system and to study the effects of hormones on the body. It has also been used to study the effects of drugs on the cardiovascular system and to study the effects of drugs on the immune system. In addition, it has been used to study the effects of drugs on the endocrine system and to study the effects of drugs on the reproductive system.

Mechanism of Action

{[3-methoxy-4-(trifluoromethyl)phenyl]methyl}(methyl)amine hydrochloride hydrochloride is an agonist of the serotonin receptor 5-HT2A. It binds to the 5-HT2A receptor and activates it, resulting in the release of neurotransmitters such as serotonin, dopamine, and norepinephrine. These neurotransmitters are responsible for a variety of physiological and psychological effects.
Biochemical and Physiological Effects
This compound hydrochloride has a variety of biochemical and physiological effects. It has been shown to have antidepressant and anxiolytic effects. It has also been shown to have anti-inflammatory, antinociceptive, and anticonvulsant effects. In addition, it has been shown to have neuroprotective and neuroregenerative effects.

Advantages and Limitations for Lab Experiments

{[3-methoxy-4-(trifluoromethyl)phenyl]methyl}(methyl)amine hydrochloride hydrochloride has a number of advantages and limitations for lab experiments. One advantage is that it is relatively easy to synthesize and is relatively stable. It also has a low toxicity and is relatively inexpensive. A limitation is that it has a relatively short half-life and is not active orally.

Future Directions

There are a number of potential future directions for {[3-methoxy-4-(trifluoromethyl)phenyl]methyl}(methyl)amine hydrochloride hydrochloride. One potential direction is to further study the effects of this compound hydrochloride on the nervous system and its potential use as an antidepressant. Another potential direction is to further study its potential use as an anxiolytic and its potential use in the treatment of anxiety disorders. Another potential direction is to further study its potential use as an anti-inflammatory and its potential use in the treatment of inflammatory conditions. Finally, another potential direction is to further study its potential use as a neuroprotective agent and its potential use in the treatment of neurological diseases.

Synthesis Methods

{[3-methoxy-4-(trifluoromethyl)phenyl]methyl}(methyl)amine hydrochloride hydrochloride can be synthesized by a variety of methods. One example is the reaction of 3-methoxy-4-(trifluoromethyl)phenylacetonitrile with methyl amine hydrochloride in the presence of sodium hydroxide. This reaction yields this compound hydrochloride in a yield of up to 90%. Another method involves the reaction of 3-methoxy-4-(trifluoromethyl)phenylacetic acid with methyl amine hydrochloride in the presence of sodium hydroxide. This reaction yields this compound hydrochloride in a yield of up to 95%.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for {[3-methoxy-4-(trifluoromethyl)phenyl]methyl}(methyl)amine hydrochloride involves the reaction of 3-methoxy-4-(trifluoromethyl)benzaldehyde with methylamine followed by the addition of hydrochloric acid to form the hydrochloride salt.", "Starting Materials": [ "3-methoxy-4-(trifluoromethyl)benzaldehyde", "methylamine", "hydrochloric acid" ], "Reaction": [ "Step 1: 3-methoxy-4-(trifluoromethyl)benzaldehyde is reacted with excess methylamine in the presence of a catalyst such as sodium methoxide or potassium carbonate to form {[3-methoxy-4-(trifluoromethyl)phenyl]methyl}(methyl)amine.", "Step 2: The resulting amine is then treated with hydrochloric acid to form the hydrochloride salt of the compound.", "Step 3: The hydrochloride salt can be isolated by filtration and washed with a suitable solvent such as diethyl ether or ethanol." ] }

CAS RN

2639451-71-9

Molecular Formula

C10H13ClF3NO

Molecular Weight

255.7

Purity

95

Origin of Product

United States

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